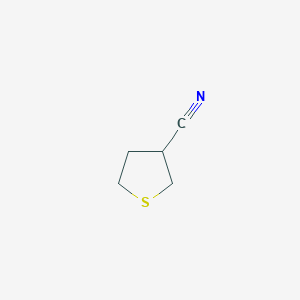

Thiolane-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Thiolane-3-carbonitrile, also known as tetrahydro-3-thiophenecarbonitrile, is a chemical compound with the CAS Number: 874512-52-4 . It has a molecular weight of 113.18 .

Synthesis Analysis

Thiophene-based analogs, which include Thiolane-3-carbonitrile, have been the subject of extensive research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis

The InChI code for Thiolane-3-carbonitrile is 1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 . This indicates that the molecule is composed of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .Chemical Reactions Analysis

Thiophene derivatives, including Thiolane-3-carbonitrile, are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiolane-3-carbonitrile is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用

Anticancer Properties: Thiolane-3-carbonitrile derivatives have shown promise as potential anticancer agents. Researchers explore their ability to inhibit tumor growth and metastasis .

Conclusion

Thiolane-3-carbonitrile’s versatility and diverse applications make it an exciting area of study. Researchers continue to explore its potential in various fields, from drug development to materials science. 🧪🔬

Abedinifar, F., Babazadeh Rezaei, E., Biglar, M., Larijani, B., Hamedifar, H., Ansari, S., & Mahdavi, M. (2021). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. Molecular Diversity, 25(4), 2571–2604. Link

作用機序

Target of Action

Thiolane-3-carbonitrile is a derivative of thiophene, a heterocyclic compound that plays a vital role in the development of advanced compounds with a variety of biological effects . .

Mode of Action

It is known that thiophene derivatives, to which thiolane-3-carbonitrile belongs, have been used in the advancement of organic semiconductors , suggesting a potential interaction with electronic systems.

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties , suggesting that Thiolane-3-carbonitrile may potentially influence related biochemical pathways.

Result of Action

Given that thiophene derivatives are known to exhibit a variety of pharmacological properties , it is plausible that Thiolane-3-carbonitrile may have similar effects.

Action Environment

It is known that the nature of the sulfur reagent makes an essential impact on reaction selectivity in the synthesis of thiophene derivatives , suggesting that environmental factors may play a role in the action of Thiolane-3-carbonitrile.

将来の方向性

While specific future directions for Thiolane-3-carbonitrile were not found in the search results, it’s worth noting that thiophene-based analogs are a growing area of interest for scientists due to their potential as biologically active compounds . They are being used to improve advanced compounds with a variety of biological effects , suggesting that Thiolane-3-carbonitrile could have potential applications in this area.

特性

IUPAC Name |

thiolane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS/c6-3-5-1-2-7-4-5/h5H,1-2,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQJAZFMAKNNIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiolane-3-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Hydroxypropyl)-4-methyl-6-(4-methylphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2619910.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2619912.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2619917.png)

![Benzo[b]thiophen-2-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2619923.png)

![1-[(4-Methylphenyl)methyl]-2,4-diphenylpyridin-1-ium; tetrafluoroboranuide](/img/structure/B2619931.png)

![11-((2-(azepan-1-yl)ethyl)amino)-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]cyclopenta[d]pyridine-4-carbonitrile](/img/structure/B2619932.png)